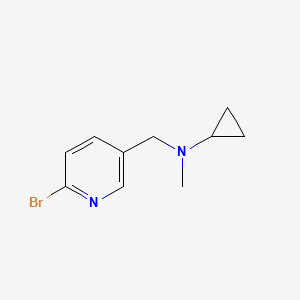
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine is a chemical compound that features a bromopyridine moiety attached to a cyclopropanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine typically involves the reaction of 6-bromopyridine-3-carbaldehyde with N-methylcyclopropanamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((6-chloropyridin-3-yl)methyl)-N-methylcyclopropanamine
- N-((6-fluoropyridin-3-yl)methyl)-N-methylcyclopropanamine
- N-((6-iodopyridin-3-yl)methyl)-N-methylcyclopropanamine
Uniqueness
N-((6-bromopyridin-3-yl)methyl)-N-methylcyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, and iodo analogs .
Propriétés
Formule moléculaire |
C10H13BrN2 |
|---|---|
Poids moléculaire |
241.13 g/mol |
Nom IUPAC |
N-[(6-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C10H13BrN2/c1-13(9-3-4-9)7-8-2-5-10(11)12-6-8/h2,5-6,9H,3-4,7H2,1H3 |
Clé InChI |
CUHFBCPBXYEVAI-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=C(C=C1)Br)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


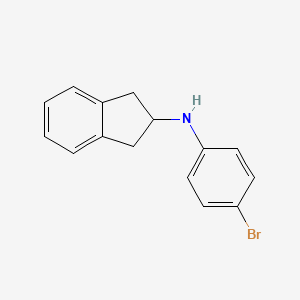


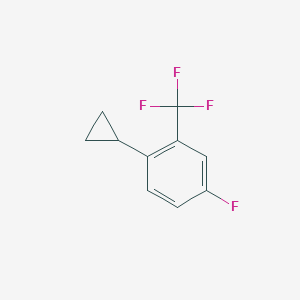

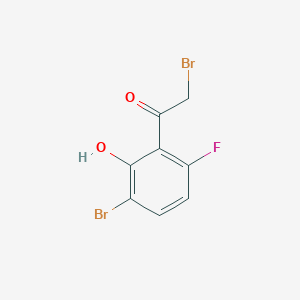

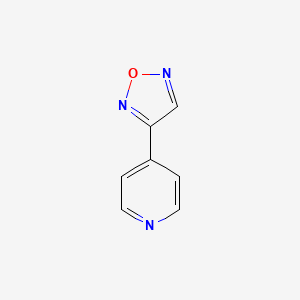
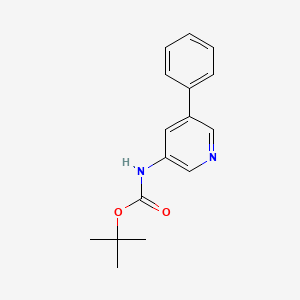
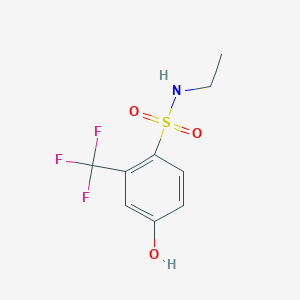
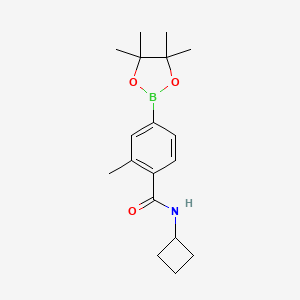
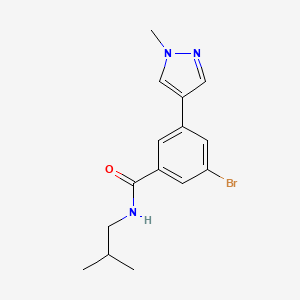
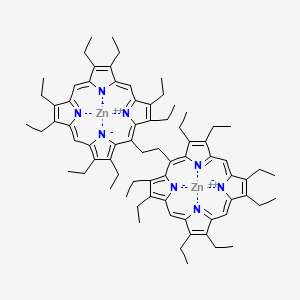
![Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B15339449.png)
